molecular formula C19H22N2O5S B248423 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone

Número de catálogo B248423
Peso molecular: 390.5 g/mol
Clave InChI: MMMBLHIJRQAWHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream pathways. This leads to decreased proliferation and survival of B-cells, and ultimately, induction of apoptosis.
Biochemical and physiological effects:
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has been shown to selectively inhibit BTK without affecting other kinases, indicating its specificity for B-cell signaling pathways. In clinical trials, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has demonstrated favorable pharmacokinetic properties and has been well-tolerated by patients. Adverse events have been mild to moderate, with the most common being diarrhea, fatigue, and nausea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has several advantages as a research tool, including its specificity for BTK and its efficacy in preclinical models of B-cell malignancies. However, its limitations include its cost and availability, as well as the need for specialized equipment and expertise to perform the necessary assays.

Direcciones Futuras

Future research on [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone could include the development of combination therapies with other targeted agents or chemotherapy drugs, as well as the investigation of its potential in other B-cell malignancies. Additionally, further studies could explore the mechanisms of resistance to BTK inhibitors and identify strategies to overcome this resistance. Finally, the development of more potent and selective BTK inhibitors could lead to improved outcomes for patients with B-cell malignancies.

Métodos De Síntesis

The synthesis of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone involves a multi-step process, starting with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-(4-methoxy-benzenesulfonyl)-piperazine. This intermediate is then reacted with 3-methoxybenzoyl chloride to yield the final product, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone.

Aplicaciones Científicas De Investigación

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone selectively inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated the efficacy of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone in various animal models of B-cell malignancies, including CLL and MCL.

Propiedades

Nombre del producto

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone

Fórmula molecular

C19H22N2O5S

Peso molecular

390.5 g/mol

Nombre IUPAC

(3-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O5S/c1-25-16-6-8-18(9-7-16)27(23,24)21-12-10-20(11-13-21)19(22)15-4-3-5-17(14-15)26-2/h3-9,14H,10-13H2,1-2H3

Clave InChI

MMMBLHIJRQAWHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

SMILES canónico

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.